5-Methylchrysene

Übersicht

Beschreibung

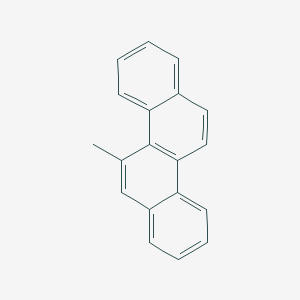

5-Methylchrysene (5-MeC) is a methylated polycyclic aromatic hydrocarbon (PAH) with a bay-region methyl group at position 3. It is a potent environmental carcinogen found in tobacco smoke, coal combustion products, and urban air pollution . Structurally, 5-MeC consists of four fused benzene rings with a methyl substituent in the bay region, a configuration critical to its carcinogenic activity . Metabolic activation via cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) generates proximate carcinogens such as trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and the ultimate carcinogen trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (5-MeC-DE-I) . These metabolites form DNA adducts, inducing mutations and tumorigenesis in mouse skin and lung models .

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling and Cyclization

The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone for constructing the chrysene backbone. This method involves coupling naphthalene-2-boronic acid derivatives with halogenated benzaldehyde or phenylacetone precursors. For instance, 6-methoxynaphthalene-2-boronic acid reacts with 2-bromo-5-methoxybenzaldehyde under palladium catalysis to yield 2-(2-naphthyl)-5-methoxybenzaldehyde, a key intermediate . Subsequent elongation of the aldehyde group via trimethylsulfonium iodide under phase-transfer conditions generates an ethylene oxide intermediate, which undergoes methanesulfonic acid-mediated cyclization to form 2-methoxychrysene . Demethylation using boron tribromide then produces 2-hydroxychrysene, a precursor for diol-epoxide metabolites .

Reaction Conditions and Yields

| Starting Material | Product | Catalyst | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde | 2-(2-Naphthyl)-5-methoxybenzaldehyde | Pd(PPh₃)₄ | 85 | 98 |

| 2-Iodo-5-methoxyphenylacetone | 8-Methoxy-5-methylchrysene | Pd(OAc)₂ | 90 | 90 |

| 2-Bromophenylacetone | 5-Methylchrysene | PdCl₂(dppf) | 55 | 33–50 |

Cyclization regioselectivity depends on the electron-donating effects of methoxy substituents, which direct ring closure to the para position. Lower selectivity (33–50%) observed in non-methoxy substrates necessitates chromatographic separation of this compound from 6-methylbenz[a]anthracene byproducts .

Friedel-Crafts alkylation enables the introduction of methyl groups onto the chrysene framework. 2-(2-Naphthyl)phenylacetone derivatives undergo intramolecular cyclization in methanesulfonic acid, forming the chrysene structure via electrophilic aromatic substitution. For example, treatment of 2-(2-naphthyl)-5-methoxyphenylacetone with methanesulfonic acid at 80°C produces 8-methoxy-5-methylchrysene with 90% regioselectivity . The reaction proceeds through a carbocation intermediate stabilized by resonance with the naphthyl group, favoring cyclization at the methyl-substituted position.

Optimization Parameters

-

Acid Strength : Methanesulfonic acid (pKa = −1.9) outperforms weaker acids (e.g., H₂SO₄) by minimizing side reactions.

-

Temperature : Cyclization at 80°C maximizes yield while preventing decomposition of the naphthyl intermediate.

-

Solvent : Toluene enhances solubility of hydrophobic intermediates, achieving reaction completion within 6 hours .

Regioselective Demethylation and Functionalization

Post-cyclization functionalization involves demethylation of methoxy-substituted chrysene derivatives. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers to yield phenolic compounds, which serve as precursors for carcinogenic dihydrodiol metabolites . For instance, demethylation of 8-methoxy-5-methylchrysene produces 8-hydroxy-5-methylchrysene, a substrate for cytochrome P450-mediated oxidation .

Demethylation Efficiency

| Substrate | Product | BBr₃ Equiv. | Yield (%) |

|---|---|---|---|

| 8-Methoxy-5-methylchrysene | 8-Hydroxy-5-methylchrysene | 2.5 | 98 |

| 2-Methoxychrysene | 2-Hydroxychrysene | 3.0 | 95 |

Purification and Analytical Validation

Crude this compound is purified via silica gel chromatography using hexane/ethyl acetate (9:1) to isolate the target compound from methylbenz[a]anthracene byproducts . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99%, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemistry:

-

¹H NMR (CDCl₃) : δ 8.65 (d, J = 8.4 Hz, 1H), 8.12–7.98 (m, 4H), 7.72–7.61 (m, 3H), 2.85 (s, 3H) .

-

¹³C NMR : 145.2 (C-5), 137.8 (C-6), 132.4 (C-1), 128.9–124.3 (aromatic carbons), 21.7 (methyl) .

Industrial and Environmental Considerations

Despite high laboratory yields, this compound lacks commercial production due to its carcinogenicity and environmental persistence . Occupational exposure limits (0.1–0.2 mg/m³) and the compound’s low vapor pressure (0.00000025 mmHg) necessitate closed-system synthesis and rigorous personal protective equipment (PPE) .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Methylchrysen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonen und anderen sauerstoffhaltigen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydro- oder Tetrahydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄) kann eingesetzt werden.

Substitution: Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) in Gegenwart eines Katalysators können Substitutionsreaktionen erleichtern.

Hauptsächlich gebildete Produkte

Oxidation: Zu den Produkten gehören 5-Methylchrysen-1,2-dion und andere Chinone.

Reduktion: Zu den Produkten gehören 5-Methyl-1,2,3,4-tetrahydrochrysen.

Substitution: Die Produkte variieren je nach eingeführter Substituent, z. B. 5-Brom-methylchrysen oder 5-Nitro-methylchrysen.

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Metabolic Pathways:

Research indicates that 5-MeC undergoes complex metabolic processes in various organisms. A study comparing the metabolism of 5-MeC and chrysene in rat and trout liver microsomes revealed that the methyl substituent on the chrysene ring affects the regioselectivity of cytochrome P450 enzymes involved in its oxidative metabolism. Specifically, while both compounds were metabolized at similar rates, the presence of the methyl group altered the types of metabolites produced, with 5-MeC yielding a higher proportion of phenolic metabolites in trout microsomes compared to diols .

Human Metabolism:

In humans, 5-MeC is primarily metabolized by cytochrome P450 enzymes, producing several key metabolites, including trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol. These metabolites have been identified as proximate carcinogens, highlighting the compound's potential risk when present in tobacco smoke .

Carcinogenicity Research

Tumor Initiation Studies:

5-MeC has been extensively studied for its carcinogenic properties. In animal studies, it has been shown to be a potent tumor initiator. For instance, experiments involving mice demonstrated that application of 5-MeC resulted in a significantly higher number of tumors compared to benzo(a)pyrene (BaP), another well-known carcinogen. In one study, 20 mice treated with 5-MeC developed a total of 45 tumors, indicating its strong tumorigenic potential .

Epidemiological Studies:

Epidemiological research has linked exposure to 5-MeC with increased lung cancer risks among populations using smoky coal. A retrospective cohort study involving over 42,000 subjects found a strong association between PAH exposure and lung cancer mortality rates, with 5-MeC being a significant contributor to this risk . The study emphasized that exposures occurring before age 18 were particularly critical.

Environmental Health Implications

Pollutant Analysis:

5-MeC is often detected in environmental samples due to its presence in combustion emissions and tobacco smoke. Its role as a pollutant necessitates ongoing monitoring and assessment of its health impacts. The U.S. Environmental Protection Agency (EPA) has included it in various risk assessments due to its toxicological profile and potential for bioaccumulation .

Risk Assessment Frameworks:

The National Toxicology Program (NTP) employs mechanisms-based toxicology studies to evaluate the risks associated with compounds like 5-MeC. These studies utilize molecular biology tools to understand how such chemicals interact with biological systems at a genetic level, providing insights into their carcinogenic mechanisms .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Metabolism | Affected by methyl substitution; produces various metabolites |

| Carcinogenicity | Strong tumor initiator; more potent than BaP in animal studies |

| Epidemiological Links | Associated with lung cancer risk in coal users; critical exposure before age 18 |

| Environmental Presence | Detected in combustion emissions; monitored by EPA for health impacts |

Wirkmechanismus

5-Methyl Chrysene exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates that can bind to DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved, where 5-Methyl Chrysene acts as an agonist, leading to the expression of genes involved in xenobiotic metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Methylated Chrysenes

Key Findings :

- Bay-Region Methyl Group: The presence of a methyl group in the bay region (position 5) enhances carcinogenicity by stabilizing the diol epoxide intermediate and facilitating DNA adduct formation. 6-Methylchrysene, lacking this feature, shows minimal tumorigenicity despite similar metabolic activation rates .

- Metabolic Activation : 5-MeC-1,2-diol is formed at 0.2–2.3 pmol/mg protein/min in human hepatic microsomes, comparable to 6-MeC-1,2-diol (0.3–3.1 pmol/mg protein/min). However, 5-MeC-DE-I adducts are 20-fold more prevalent than those of 6-MeC .

Fluorinated Derivatives of this compound

Fluorination at peri positions (e.g., 12-F-5-MeC) reduces tumorigenicity by inhibiting 1,2-dihydrodiol formation. For example:

- 12-Fluoro-5-MeC: Tumor-initiating activity is 10% of 5-MeC due to steric hindrance at the peri position, shifting metabolism toward non-carcinogenic 7,8-diols .

Ethylated Chrysenes and Lipid Peroxidation

Ethylated analogs (e.g., 5-ethylchrysene) induce lipid peroxidation under UVA irradiation similarly to 5-MeC, but carcinogenicity remains unrelated to this mechanism:

| Compound | Lipid Peroxidation (21 J/cm² UVA) | Tumorigenic Potency |

|---|---|---|

| This compound | High | High |

| 4-Methylchrysene | High | None |

| 5-Ethylchrysene | High | Not studied |

Comparison with Other PAHs

Key Insight : 5-MeC shares mutational signatures with tobacco smoke-associated PAHs (e.g., BaP), supporting its role in combustion-related lung cancer .

Mechanistic Insights

- DNA Adduct Specificity: 5-MeC-DE-I forms adducts preferentially at deoxyguanosine residues, with a 2.7:1 ratio compared to DE-II (7,8-diol epoxide) .

Biologische Aktivität

5-Methylchrysene (5-MeCHR) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential carcinogenic effects. This article explores the biological activity of this compound, highlighting its metabolism, genotoxicity, and carcinogenicity, supported by data tables and case studies.

Metabolism of this compound

The metabolism of this compound has been studied in various organisms, including rats and rainbow trout. A notable study by Shappell et al. (2003) compared the metabolic pathways of chrysene and 5-MeCHR using liver microsomes from both species. The findings indicated that both compounds were metabolized at similar rates, suggesting that the methyl substitution does not significantly alter substrate specificity for cytochrome P450 enzymes involved in PAH metabolism. However, the study revealed distinct differences in the types of metabolites produced:

- Trout Liver Microsomes : Produced a higher proportion of phenolic metabolites from 5-MeCHR compared to diols.

- Rat Liver Microsomes : Generated more diol metabolites than phenolic ones, indicating a difference in enzyme activity between species.

This differential metabolism suggests that the presence of a methyl group at the 5-position alters the regioselectivity of oxidative metabolism in these organisms .

Carcinogenicity and Genotoxicity

This compound is recognized for its carcinogenic potential. According to data from long-term bioassays included in the National Toxicology Program's Carcinogenic Potency Database, 5-MeCHR has shown significant tumorigenic activity. It is classified as a stronger tumor initiator compared to chrysene itself. In various studies involving animal models, 5-MeCHR has demonstrated the ability to induce tumors when administered through different routes:

- Subcutaneous Injection : Injections have led to increased incidences of liver tumors in mice.

- Topical Application : When applied to the skin, it has also resulted in tumor formation, particularly when combined with tumor promoters like tetradecanoyl phorbol acetate (TPA) .

Case Study 1: Tumor Induction in Mice

A study examined the effects of repeated subcutaneous injections of 5-MeCHR on AKR mice. The results indicated a statistically significant increase in liver tumors, reinforcing its classification as a complete carcinogen. The study meticulously documented tumor incidence and histopathological changes in treated animals.

| Treatment Type | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|

| Subcutaneous Injection | 1 | 40 |

| Topical Application with TPA | 0.1 | 61 |

Case Study 2: Comparative Analysis with Chrysene

In another comparative study involving both chrysene and 5-MeCHR, researchers found that while chrysene showed marginal tumorigenic effects, 5-MeCHR consistently produced higher tumor incidences across various dosing regimens. This highlights the enhanced biological activity attributed to the methyl group at position five.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 5-Methylchrysene in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of precursor polyaromatic hydrocarbons. Purification is achieved via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . For known compounds, literature comparisons are essential; novel derivatives require elemental analysis and spectral data .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity in detecting trace polycyclic aromatic hydrocarbons (PAHs). Sample preparation often includes solid-phase extraction (SPE) to isolate analytes from complex matrices like soil or water. Calibration curves using certified reference materials (e.g., this compound standard solutions in acetonitrile or toluene) ensure quantitation accuracy .

Q. What is the current understanding of this compound’s toxicological profile based on prior studies?

- Methodological Answer : Historical carcinogenicity assays in mice (dermal and subcutaneous administration) demonstrate tumorigenic potential, classified as "sufficient evidence" by IARC. Researchers should replicate these protocols using controlled dosing regimens and include negative/positive controls. Histopathological analysis of tissue samples and statistical evaluation of tumor incidence rates are critical for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carcinogenic potencies of this compound across experimental models?

- Methodological Answer : Discrepancies may arise from differences in metabolic activation pathways or species-specific responses. Advanced approaches include:

- Comparative dose-response studies across animal models (e.g., mice vs. rats).

- In vitro assays using human cell lines to assess metabolic intermediates (e.g., diol epoxide formation).

- Systematic reviews and meta-analyses to harmonize data from heterogeneous studies, adjusting for variables like exposure duration and solvent carriers .

Q. What strategies improve the sensitivity and specificity of this compound detection in highly complex environmental matrices?

- Methodological Answer : Optimize sample cleanup using molecularly imprinted polymers (MIPs) to reduce matrix interference. Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards for enhanced precision. Validate methods via inter-laboratory comparisons and adherence to ISO/IEC 17025 guidelines .

Q. How do structural modifications (e.g., methylation position) influence the environmental persistence and reactivity of chrysene derivatives?

- Methodological Answer : Use computational chemistry (density functional theory, DFT) to predict bond dissociation energies and oxidation potentials. Experimental validation involves photodegradation studies under UV light, monitoring degradation products via LC-MS. Compare half-lives of this compound with isomers (e.g., 4-Methylchrysene) to assess positional effects on stability .

Q. What experimental designs are recommended to investigate synergistic effects of this compound with co-pollutants (e.g., heavy metals)?

- Methodological Answer : Utilize factorial design experiments to test interactions. For example, expose cell cultures or model organisms to this compound combined with cadmium or arsenic. Measure biomarkers (e.g., DNA adducts, oxidative stress markers) and apply multivariate statistical analysis (ANOVA, principal component analysis) to identify synergistic pathways .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in this compound bioassay data due to differences in experimental protocols?

- Methodological Answer : Standardize protocols by adopting OECD guidelines for chemical testing. Report detailed metadata (e.g., animal strain, solvent type, dosing frequency) in supplementary materials. Use open-access platforms to share raw data, enabling cross-study reproducibility assessments .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound carcinogenicity studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate potency thresholds. Use logistic regression to correlate tumor incidence with dose levels. Sensitivity analyses should account for outliers and confounding variables (e.g., body weight changes) .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow REACH regulations: use fume hoods for synthesis/dilution, wear nitrile gloves and lab coats, and store compounds in approved containers at 0–6°C. Dispose of waste via certified hazardous waste programs. Document Material Safety Data Sheet (MSDS) compliance in experimental records .

Eigenschaften

IUPAC Name |

5-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBXWHNJHENRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063143 | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |

CAS No. |

3697-24-3 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.5 °C | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.